[3-Amino-4-(4-methylpiperazin-1-yl)phenyl]-phenylmethanol
Overview
Description
[3-Amino-4-(4-methylpiperazin-1-yl)phenyl]-phenylmethanol is a complex organic compound that features both an amino group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Amino-4-(4-methylpiperazin-1-yl)phenyl]-phenylmethanol typically involves multi-step organic reactions. One common method includes the reaction of 4-methylpiperazine with an appropriate benzaldehyde derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a hydrogen source to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
[3-Amino-4-(4-methylpiperazin-1-yl)phenyl]-phenylmethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, CrO₃
Reducing agents: H₂, Pd/C
Nucleophiles: Halides, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [3-Amino-4-(4-methylpiperazin-1-yl)phenyl]-phenylmethanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays .
Medicine
Medicinal chemistry research explores the potential therapeutic applications of this compound. It is investigated for its potential as an inhibitor of specific enzymes or receptors, which could lead to the development of new drugs .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers or coatings. Its versatility makes it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of [3-Amino-4-(4-methylpiperazin-1-yl)phenyl]-phenylmethanol involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Masitinib: Another tyrosine kinase inhibitor with applications in veterinary medicine.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: A compound with structural similarities and potential therapeutic applications.
Uniqueness
Its versatility in undergoing various chemical reactions and its potential in multiple fields of research make it a compound of significant interest .
Properties
IUPAC Name |
[3-amino-4-(4-methylpiperazin-1-yl)phenyl]-phenylmethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-20-9-11-21(12-10-20)17-8-7-15(13-16(17)19)18(22)14-5-3-2-4-6-14/h2-8,13,18,22H,9-12,19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLLFLVKHWSVQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(C3=CC=CC=C3)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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